molecular formula C18H23N B3054459 Benzenamine, 2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)- CAS No. 6050-18-6

Benzenamine, 2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)-

Cat. No. B3054459
CAS RN: 6050-18-6
M. Wt: 253.4 g/mol
InChI Key: HSXWOKPAUZMPML-UHFFFAOYSA-N
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Description

Benzenamine, 2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)- , also known as 2,4,6-trimethylaniline or mesitylamine , is an organic compound with the chemical formula C₉H₁₃N . It belongs to the class of aromatic amines and is characterized by its three methyl groups attached to the benzene ring. The compound exhibits a pale yellow color and is sparingly soluble in water. Its IUPAC Standard InChI is InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3 .


Synthesis Analysis

The synthesis of 2,4,6-trimethylaniline involves the alkylation of aniline (benzenamine) using trimethylbenzenes (mesitylene) as alkylating agents. This reaction can occur under acidic conditions, where the methyl groups from mesitylene replace the hydrogen atoms on the aniline ring. The process yields the desired product, which can be further purified and characterized .


Molecular Structure Analysis

The molecular structure of 2,4,6-trimethylaniline consists of a benzene ring with three methyl groups attached at positions 2, 4, and 6. The compound’s IUPAC Standard InChIKey is KWVPRPSXBZNOHS-UHFFFAOYSA-N. You can visualize its 2D structure using a Mol file .


Chemical Reactions Analysis

  • Substitution Reactions : The methyl groups can be substituted with other functional groups, leading to various derivatives .

properties

IUPAC Name

2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXWOKPAUZMPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458204
Record name Benzenamine, 2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6050-18-6
Record name Benzenamine, 2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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